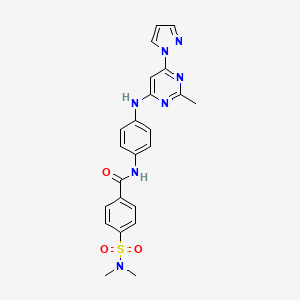

![molecular formula C14H15BO3 B2904253 Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]- CAS No. 1311182-72-5](/img/structure/B2904253.png)

Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is a versatile chemical compound used in scientific research. It is related to boric acid, where one of the three hydroxyl groups is replaced by an alkyl or aryl group . It is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids are synthesized by a two-stage process. First, diethylzinc and triethyl borate react to produce triethylborane. This compound then oxidizes in air to form ethylboronic acid . Several synthetic routes are now in common use, and many air-stable boronic acids are commercially available .Molecular Structure Analysis

The molecular formula of “Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is C14H15BO3 . The molecular weight is 242.08 . The structure contains a carbon–boron bond, making it a member of the larger class of organoboranes .Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis

The physical form of “Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” is a powder . The melting point is 204-206°C . The SMILES string is COc1ccc (cc1)B (O)O .Wissenschaftliche Forschungsanwendungen

Formation and Properties of Tetraarylpentaborates

The reaction of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex leads to the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes undergo hydrolysis to give [Rh(PMe3)4]+[B5O6-(OH)4]-, illustrating a potential pathway for creating materials with unique chemical properties for industrial chemistry applications (Nishihara, Nara, & Osakada, 2002).

Multifunctional Boronic Acids for Sensor and Separation Technologies

New derivatives of boronic acids with aminophosphonic acid groups have been developed, showing potential for applications in sensing, protein manipulation, therapeutics, biological labelling, and separation. This highlights the versatility of boronic acids as synthetic intermediates and building blocks (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

Catalysis and Esterification Reactions

N-alkyl-4-boronopyridinium halides have been shown to be more effective catalysts than boric acid for esterification in excess alcohol, presenting a new catalyst system for organic synthesis applications (Maki, Ishihara, & Yamamoto, 2005).

Protecting Group for Boronic Acids

A novel protecting group for boronic acids, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed, which can be both applied and removed under mild conditions, suggesting applications in the synthesis of boronic acid-containing compounds with increased stability and reactivity (Yan, Jin, & Wang, 2005).

Sugar-Binding Boronic Acids for Glycoconjugate Recognition

A class of ortho-hydroxyalkyl arylboronic acids has been shown to complex model glycopyranosides under physiologically relevant conditions. This behavior is significant for the design of oligomeric receptors and sensors targeting cell-surface glycoconjugates, demonstrating the potential of boronic acids in biomedical diagnostics and therapeutics (Dowlut & Hall, 2006).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to participate in numerous cross-coupling reactions .

Mode of Action

The compound is likely to participate in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 15196 g/mol , which could influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds.

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals. For instance, the compound has a melting point of 204-206 °C , which suggests that it is stable at room temperature but may decompose at higher temperatures.

Safety and Hazards

“Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-” has a GHS07 signal word of Warning . It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes if it comes in contact with eyes .

Eigenschaften

IUPAC Name |

[2-[(4-methylphenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDZABXDDGGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)

![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)